molecular formula C16H15N5O2S2 B2923290 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309751-62-8

4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2923290
CAS No.: 2309751-62-8
M. Wt: 373.45
InChI Key: FOPIKSHVKUYGJH-UHFFFAOYSA-N
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Description

4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a novel synthetic compound of significant interest in medicinal chemistry and pre-clinical drug discovery, designed for Research Use Only. This complex molecule incorporates multiple privileged heterocyclic scaffolds, primarily the thiazole and pyrrole rings, which are widely recognized for their broad and potent pharmacological profiles . The strategic fusion of these moieties into a single architecture is a common approach in modern drug design to enhance binding affinity and selectivity towards biological targets. The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs and is known for its versatility in interacting with various enzymes and receptors . Derivatives containing the thiazole ring have demonstrated a wide spectrum of therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory activities . The specific incorporation of a 1H-pyrrol-1-yl group at the 2-position of the thiazole ring is a critical structural feature, as pyrrole-containing compounds are frequently explored for their antibacterial potential and their ability to improve pharmacokinetic properties, such as membrane permeability . Furthermore, the piperazin-2-one linker provides a conformationally constrained structure that can mimic peptide bonds, potentially facilitating key hydrogen-bonding interactions with biological targets. While the specific mechanism of action for this exact compound requires further experimental validation, its molecular framework suggests potential for targeting enzymes such as monoacylglycerol lipase (MAGL), given that similar 2-oxo-pyrrolidine derivatives have been investigated as potent inhibitors for this and other neurological targets . Researchers can leverage this compound as a key intermediate or a lead structure for developing new therapeutic agents targeting a range of pathological conditions, including infectious diseases, cancer, and central nervous system disorders. Its structure offers opportunities for further synthetic modification and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes strictly and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S2/c1-11-13(25-16(18-11)19-5-2-3-6-19)14(23)20-7-8-21(12(22)10-20)15-17-4-9-24-15/h2-6,9H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPIKSHVKUYGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS Number: 2309751-62-8) is a complex organic molecule that incorporates thiazole and piperazine moieties, which are known for their significant biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5O2S2C_{16}H_{15}N_{5}O_{2}S^{2}, with a molecular weight of 373.5 g/mol. The presence of diverse functional groups such as thiazole rings and piperazine structures suggests a broad spectrum of biological interactions.

PropertyValue
Molecular FormulaC16H15N5O2S2
Molecular Weight373.5 g/mol
CAS Number2309751-62-8

Biological Activity Overview

Compounds containing thiazole and piperazine frameworks have been extensively studied for various biological activities, including:

  • Antitumor Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values often comparable to standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties : Certain thiazole derivatives have demonstrated significant anticonvulsant effects in animal models. For instance, compounds similar to the one in focus have been evaluated for their ability to prevent seizures induced by pentylenetetrazole (PTZ), showcasing their potential as therapeutic agents for epilepsy .
  • Antimicrobial Activity : Thiazole derivatives are recognized for their antimicrobial properties. The structural characteristics of these compounds allow them to interact effectively with microbial targets, leading to inhibition of growth .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of thiazole-based compounds, particularly those similar to this compound.

Antitumor Activity

A study investigating the antitumor effects of thiazole derivatives reported that specific analogs demonstrated potent cytotoxicity against human cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 23.30 mM depending on the structural modifications made . The SAR analysis indicated that electron-donating groups significantly enhance the anticancer activity.

Anticonvulsant Activity

Research on related thiazole compounds revealed that certain derivatives could effectively eliminate tonic extensor phases in seizure models, providing up to 100% protection . The structure of these compounds plays a crucial role in their efficacy.

Structure-Activity Relationship (SAR)

The biological activity of thiazole-based compounds is often influenced by their structural features:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups enhances interaction with biological targets.
  • Piperazine Modifications : Variations in the piperazine structure can lead to significant changes in pharmacological profiles.
Compound NameStructure HighlightsBiological Activity
Compound AThiazole ring with methyl substituentAntitumor
Compound BPiperazine derivativeAnticonvulsant
Compound CElectron-donating groupsAntimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Pyrimidine Derivatives

Compounds such as 2-(4-(4-Acetylpiperazin-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12l) (C₂₁H₂₂N₈OS) and 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (2) (C₁₆H₁₄N₆O₂S₂) exhibit pyrimidine-thiazole frameworks . Key differences include:

  • Structural Backbone : The target compound’s piperazin-2-one core contrasts with the pyrimidine ring in 12l and 2, which may alter π-π stacking interactions in biological systems.
  • Functional Groups : The pyrrole substituent in the target compound could enhance lipophilicity compared to the sulfonamide group in compound 2.
Compound Molecular Formula Melting Point (°C) Purity (%) Key Features
Target Compound Not explicitly listed N/A N/A Piperazinone, thiazole-pyrrole
12l C₂₁H₂₂N₈OS 226–228 98 Pyrimidine, acetylpiperazine
2 C₁₆H₁₄N₆O₂S₂ 254–255 98 Sulfonamide, cyano group

Thiazole-Hydrazone Hybrids

Compounds like 5-Methyl-1-(4-methyl-2-(2-(1-phenylethylidene)hydrazineyl)thiazole-5-carbonyl)-1,2-dihydro-3H-pyrazol-3-one (14a) (C₁₇H₁₇N₅O₂S) feature hydrazone linkages and pyrazolone rings . Key distinctions:

  • Hydrogen-Bonding Potential: The piperazinone in the target compound provides additional hydrogen-bonding sites compared to the pyrazolone in 14a.

Triazole/Pyrazole Derivatives

Compounds 4 and 5 from (C₂₈H₂₀ClFN₆S and C₂₈H₂₀F₂N₆S) incorporate triazole and pyrazole moieties .

  • Planarity: The near-planar structure of compounds 4 and 5 (except for a perpendicular fluorophenyl group) contrasts with the non-planar piperazinone-thiazole system, affecting stacking interactions.
  • Synthetic Yield : High yields (>80%) for 4 and 5 suggest efficient synthesis pathways, which could inform optimization for the target compound.

Piperazine/Thiazole-Containing Compounds

and describe fungicidal agents like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one and 1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (C₂₂H₂₅N₃O₂S₂) .

  • Substituent Effects : The thiophene group in compound 15 (C₂₂H₂₅N₃O₂S₂) increases aromaticity compared to the pyrrole in the target compound.

Physicochemical Properties Comparison

Property Target Compound 12l 14a 2
Melting Point (°C) N/A 226–228 161–163 254–255
Purity (%) N/A 98 74 98
Key Functional Groups Piperazinone, pyrrole Pyrimidine, acetyl Hydrazone, pyrazole Sulfonamide, cyano

Q & A

Q. Advanced Characterization

  • 2D NMR (COSY, HSQC) : Resolves proton-proton coupling in crowded regions (e.g., pyrrole/thiazole protons) .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry. For example, crystal data (monoclinic P21/cP2_1/c, a=6.0686A˚a = 6.0686 \, \text{Å}, β=91.559\beta = 91.559^\circ) reveal bond angles and torsion angles critical for structural assignment .
  • Computational Modeling : DFT calculations predict chemical shifts, aiding spectral interpretation .

What in vitro assays are suitable for evaluating the compound’s antimicrobial activity?

Q. Basic Biological Screening

  • Agar Diffusion Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using standardized zones of inhibition .
  • MIC Determination : Broth microdilution methods quantify minimum inhibitory concentrations (e.g., 2–128 µg/mL ranges) .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Q. Advanced SAR Approach

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF3_3) on the thiazole ring enhances antibacterial potency by ~30% .
  • Heterocycle Replacement : Replacing pyrrole with pyrazole increases metabolic stability, as seen in analogs with prolonged half-lives (t1/2_{1/2} > 4 hours) .
  • Docking Studies : Molecular docking (e.g., with S. aureus DNA gyrase) identifies key binding interactions (e.g., hydrogen bonds with Thr165) .

How should model organisms be selected for toxicity and efficacy studies?

Q. Basic Experimental Design

  • Microbial Models : C. elegans or Galleria mellonella larvae for preliminary toxicity screening .
  • Mammalian Cells : HepG2 or HEK293 cells assess cytotoxicity (IC50_{50} values) and metabolic stability .

What longitudinal study designs are appropriate for evaluating environmental persistence?

Q. Advanced Experimental Design

  • Ecotoxicology : Multi-year studies (e.g., 2005–2011 INCHEMBIOL project) track abiotic/biotic degradation pathways and bioaccumulation in soil/water systems .
  • Tiered Testing : Phase I (lab-scale hydrolysis/photolysis) informs Phase II (mesocosm simulations with aquatic organisms) .

How should researchers resolve contradictions in reported biological activity data?

Q. Data Contradiction Analysis

  • Meta-Analysis : Compare IC50_{50} values across studies; discrepancies may arise from assay conditions (e.g., serum concentration affecting solubility) .
  • Reproducibility Checks : Replicate key experiments (e.g., antimicrobial assays) under controlled humidity/temperature to minimize variability .

What are the recommended storage conditions to ensure compound stability?

Q. Stability Protocol

  • Short-Term : Store at -20°C in amber vials under argon to prevent oxidation .
  • Long-Term : Lyophilized powders in desiccated containers (RH < 10%) retain >95% purity for 12 months .

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